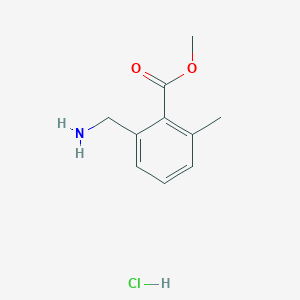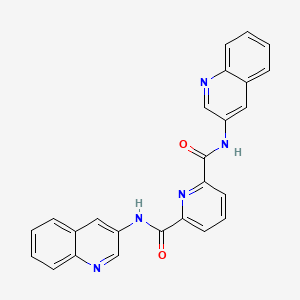
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine core with two quinoline groups attached at the 2 and 6 positions, connected via carboxamide linkages. The presence of quinoline moieties imparts significant chemical stability and potential for interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarbonyl dichloride with 3-aminoquinoline. This reaction is carried out in a solvent such as toluene, under reflux conditions, yielding the desired compound with a final yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxamide linkages, potentially converting them to amines.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moieties would yield quinoline N-oxides, while reduction of the carboxamide linkages would produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of targeting specific DNA structures.
Wirkmechanismus
The mechanism by which N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its ability to stabilize G-quadruplex structures in DNA is attributed to the V-shaped conformation it adopts, which maximizes interaction with the target G4 structures . This stabilization can inhibit DNA polymerization and induce conformational switches in the DNA, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide: Similar in structure but with quinoline groups at the 8 positions.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Features pyridine groups instead of quinoline.
Uniqueness
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is unique due to its specific quinoline positioning, which imparts distinct chemical and biological properties. Its ability to stabilize G-quadruplex structures more effectively than some of its analogs highlights its potential in therapeutic applications .
Eigenschaften
Molekularformel |
C25H17N5O2 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-N,6-N-di(quinolin-3-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H17N5O2/c31-24(28-18-12-16-6-1-3-8-20(16)26-14-18)22-10-5-11-23(30-22)25(32)29-19-13-17-7-2-4-9-21(17)27-15-19/h1-15H,(H,28,31)(H,29,32) |
InChI-Schlüssel |
JMNNXFSSDFQZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



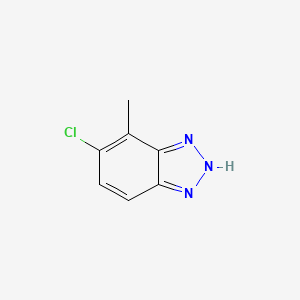
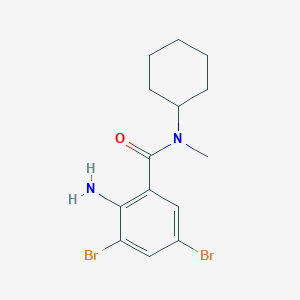
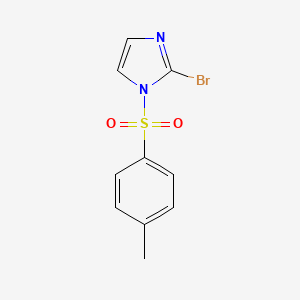
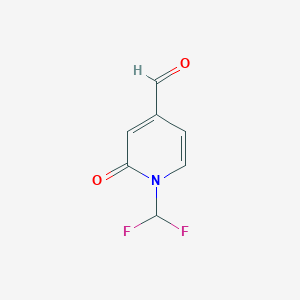

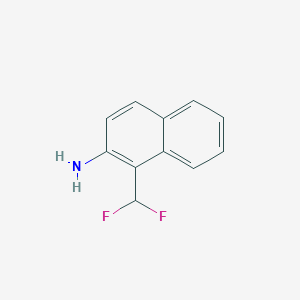
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)

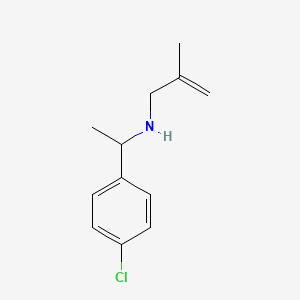
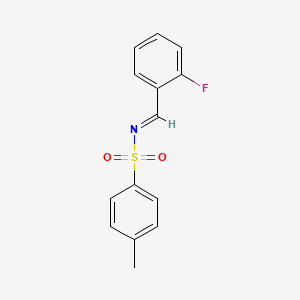
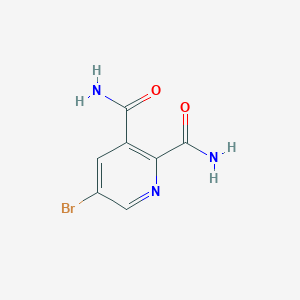
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
